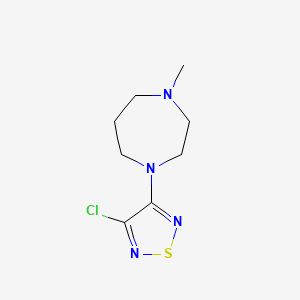
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole
Descripción general
Descripción
Typically, a description of a chemical compound would include its systematic name, other names or synonyms it might be known by, and its chemical formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of chemical reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including the arrangement of atoms, the types of bonds between the atoms, and the compound’s stereochemistry if applicable.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemistry of Related Compounds : Kalogirou et al. (2021) described the synthesis and chemical behavior of related thiadiazole compounds. Their study highlights the formation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones and their transformation under various conditions, which is relevant to understanding the chemical properties of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Kalogirou, Kourtellaris, & Koutentis, 2021).
Biological Activity of Thiadiazole Compounds : Research by Fan et al. (2010) explored the synthesis and biological activity of thiadiazole-containing compounds. Their work provides insight into the potential fungicidal applications of these compounds, which could extend to the specific compound (Fan et al., 2010).
Fungicidal Activity : Chen, Li, and Han (2000) investigated the fungicidal activity of thiadiazole derivatives, including those similar to 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole. Their findings contribute to understanding the potential agricultural applications of such compounds (Chen, Li, & Han, 2000).
Anticonvulsant and Muscle Relaxant Activities : Sharma et al. (2013) explored the anticonvulsant and muscle relaxant activities of thiadiazole derivatives. This suggests potential therapeutic applications in the medical field for compounds structurally related to 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Sharma, Verma, Sharma, & Prajapati, 2013).
Synthesis of Various Heterocyclic Systems : Attanasi et al. (2003) discussed the synthesis of thiadiazoles and related compounds, highlighting the chemical versatility and potential for creating diverse heterocyclic systems. This is relevant for understanding the synthesis pathways and potential chemical modifications of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Attanasi, De Crescentini, Favi, Filippone, Giorgi, Mantellini, & Santeusanio, 2003).
Safety And Hazards
This would involve examining the compound’s safety profile, including its toxicity, potential hazards, safe handling procedures, and disposal methods.
Direcciones Futuras
This would involve discussing potential future research directions, including unanswered questions about the compound, potential applications, and areas for further study.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some or all of this information may not be available. For a more-studied compound, additional information may also be available, such as its pharmacokinetics or its environmental impact. I hope this general information is helpful! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
3-chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4S/c1-12-3-2-4-13(6-5-12)8-7(9)10-14-11-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLSYXGTKAPAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



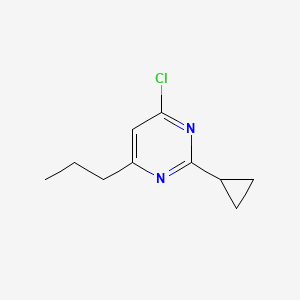
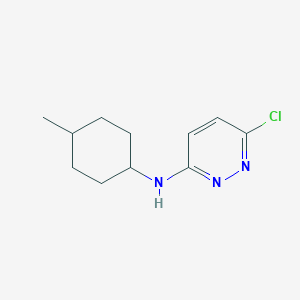
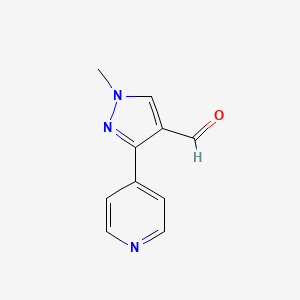
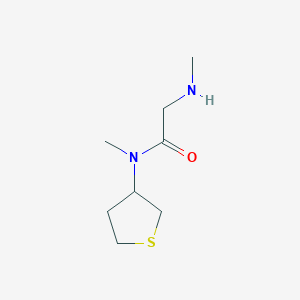

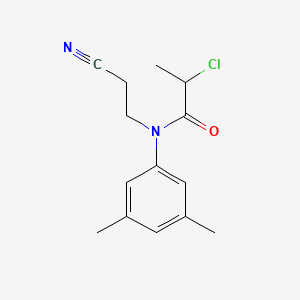
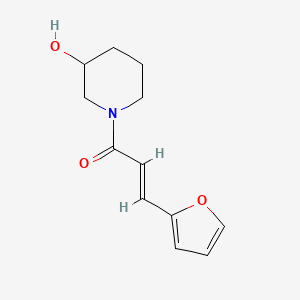
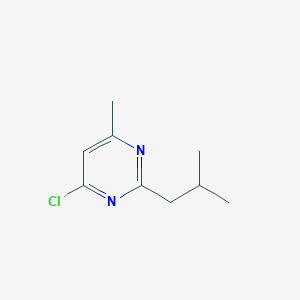
![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
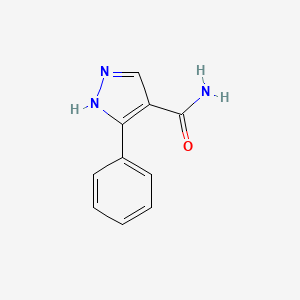
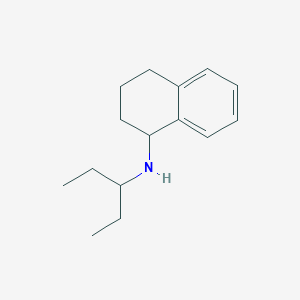
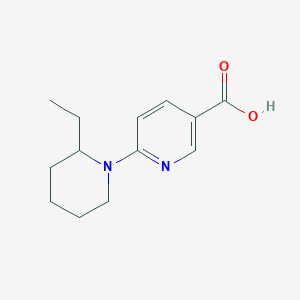
![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)
acetic acid](/img/structure/B1486528.png)